Product packaging for (1-benzyl-1H-1,2,4-triazol-3-yl)methanol(Cat. No.:)

(1-benzyl-1H-1,2,4-triazol-3-yl)methanol

Cat. No.: B13031665
M. Wt: 189.21 g/mol
InChI Key: DKNXBRIBIZDRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Benzyl-1H-1,2,4-triazol-3-yl)methanol ( 138624-61-0) is a high-purity chemical building block of interest in medicinal chemistry and chemical biology research . This compound, with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol, belongs to the 1,2,4-triazole class of heterocyclic compounds, which are known for their wide range of biological activities and applications in drug discovery . The structure features a benzyl group attached to a triazole ring bearing a hydroxymethyl functional group, making it a versatile intermediate for further synthetic modification . As a key scaffold, it can be utilized in the synthesis of more complex molecules, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), which is widely used as a ligand in Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reactions . This reaction is a cornerstone of modern chemical biology for bioconjugation and probe development. Researchers value this compound for constructing compound libraries and exploring new pharmacophores. Handle with appropriate safety precautions; this product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O B13031665 (1-benzyl-1H-1,2,4-triazol-3-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

(1-benzyl-1,2,4-triazol-3-yl)methanol

InChI

InChI=1S/C10H11N3O/c14-7-10-11-8-13(12-10)6-9-4-2-1-3-5-9/h1-5,8,14H,6-7H2

InChI Key

DKNXBRIBIZDRAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)CO

Origin of Product

United States

Synthetic Methodologies for 1 Benzyl 1h 1,2,4 Triazol 3 Yl Methanol

Strategic Retrosynthetic Analysis and Identification of Key Synthetic Precursors

A retrosynthetic analysis of (1-benzyl-1H-1,2,4-triazol-3-yl)methanol suggests several potential disconnection points. The most logical approach involves the disconnection of the benzyl (B1604629) and hydroxymethyl groups, leading back to a core 1,2,4-triazole (B32235) structure.

One primary disconnection is at the N1-benzyl bond, which points to 1H-1,2,4-triazol-3-yl)methanol as a key intermediate. This intermediate can be further deconstructed at the C3-hydroxymethyl bond, suggesting a precursor such as a 1,2,4-triazole-3-carboxylic acid ester. This ester can then be traced back to simpler starting materials for the formation of the triazole ring itself.

Alternatively, the entire substituted triazole ring can be viewed as the target of a cyclization reaction. This approach identifies key precursors such as an N-benzylamidrazone and a derivative of formic acid or a related one-carbon electrophile. Another possibility involves the reaction of benzylhydrazine (B1204620) with an appropriate imidic ester.

Based on these analyses, the key synthetic precursors for this compound can be identified as:

Benzylamine

Benzylhydrazine

1,2,4-Triazole

A suitable C3-functionalized 1,2,4-triazole (e.g., with a carboxyl or ester group)

Glycolic acid or its derivatives

Exploration of Conventional Synthetic Routes for 1,2,4-Triazole-Bearing Alcohols

The synthesis of 1,2,4-triazole-bearing alcohols like this compound can be achieved through a variety of established chemical reactions.

Chemical Reactions for the Formation of the 1,2,4-Triazole Ring System

Several classical methods are available for the construction of the 1,2,4-triazole ring. nih.gov These include:

Pellizzari Reaction : This reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.orgdrugfuture.com For the target molecule, this could involve the reaction of a benzylated amide with a suitable hydrazide. However, this method can sometimes lead to a mixture of products if the acyl groups are different. drugfuture.com

Einhorn-Brunner Reaction : This method utilizes the reaction of an imide with an alkyl hydrazine (B178648) to produce a mixture of isomeric 1,2,4-triazoles. wikipedia.orgwikipedia.orgen-academic.com The regioselectivity of this reaction can be influenced by the nature of the substituents on the imide. wikipedia.org

From Amidrazones : A common and versatile method involves the cyclization of amidrazones with various one-carbon electrophiles such as formic acid, orthoformates, or cyanogen (B1215507) bromide.

Interactive Data Table: Comparison of Classical 1,2,4-Triazole Syntheses
Reaction NameReactantsGeneral ConditionsPotential for this compound Synthesis
Pellizzari Reaction Amide and HydrazideHigh temperaturesModerate, potential for isomeric mixtures. wikipedia.orgdrugfuture.com
Einhorn-Brunner Reaction Imide and Alkyl HydrazineAcidic conditionsGood, regioselectivity can be a challenge. wikipedia.orgwikipedia.org
From Amidrazones Amidrazone and One-Carbon ElectrophileVaries (acidic or basic)High, offers good control over substitution pattern.

Methodologies for the Introduction of Benzyl and Hydroxymethyl Functionalities

The introduction of the benzyl and hydroxymethyl groups can be achieved at different stages of the synthesis.

Introduction of the Benzyl Group:

The benzyl group is typically introduced via N-alkylation of a pre-formed 1,2,4-triazole ring using a benzyl halide (e.g., benzyl bromide or benzyl chloride). researchgate.net The alkylation of 1,2,4-triazole itself can lead to a mixture of N1 and N4 substituted isomers. researchgate.net However, the use of specific bases and reaction conditions can favor the formation of the desired N1-substituted product. For instance, the use of DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) as a base in THF has been shown to give a high regioselectivity for the N1-isomer. researchgate.net

Introduction of the Hydroxymethyl Group:

The hydroxymethyl group can be introduced through the reduction of a corresponding carboxylic acid or ester at the C3 position. For example, a 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid ethyl ester can be reduced to this compound using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). The regioselective reduction of diesters on the triazole ring has been demonstrated, suggesting that selective reduction of a C3-ester is feasible. mdpi.com

Multi-Step Synthesis Protocols for 1,2,4-Triazole Derivatives

A plausible multi-step synthesis for this compound could proceed as follows:

Formation of a C3-functionalized 1,2,4-triazole: A 1,2,4-triazole-3-carboxylic acid or its ester can be synthesized using established methods. For instance, the reaction of ethyl 2-ethoxy-2-iminoacetate hydrochloride with an acyl hydrazide can yield a 1,2,4-triazole-3-carboxylate. nih.gov

N-Benzylation: The resulting triazole can then be N-benzylated using benzyl bromide in the presence of a suitable base like potassium carbonate or DBU to yield 1-benzyl-1H-1,2,4-triazole-3-carboxylate. researchgate.netnih.gov

Reduction of the Ester: The final step involves the reduction of the ester group to a hydroxymethyl group using a suitable reducing agent to afford the target compound. mdpi.com

Advancements in Modern Synthetic Strategies Applicable to this compound

Modern synthetic chemistry offers more efficient and environmentally friendly alternatives to conventional methods.

Microwave-Assisted Synthetic Approaches for 1,2,4-Triazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including 1,2,4-triazoles. rjptonline.orgrsc.orgresearchgate.net This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.org

For the synthesis of this compound, microwave irradiation could be applied to several key steps:

Formation of the 1,2,4-triazole ring: The synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) can be achieved smoothly under microwave irradiation without a catalyst. organic-chemistry.org

N-alkylation: Microwave-assisted N-alkylation of triazoles can significantly reduce reaction times.

Ester to Amide Conversion: While not directly leading to the target alcohol, microwave-assisted conversion of esters to amides under neutral conditions is well-documented and showcases the utility of this technology in functional group transformations on the triazole ring. researchgate.net

The use of microwave-assisted synthesis can offer a more sustainable and time-efficient route to this compound and its derivatives. rsc.orgnih.gov

Interactive Data Table: Microwave-Assisted vs. Conventional Synthesis of 1,2,4-Triazoles
Reaction StepConventional MethodMicrowave-Assisted MethodReference
Triazole Ring Formation Hours to days of refluxMinutes rsc.orgorganic-chemistry.org
N-Alkylation Several hours at elevated temperaturesShorter reaction times, often at lower bulk temperatures scielo.org.za
Functional Group Interconversion Often requires harsh reagents and long reaction timesFaster, cleaner conversions under milder conditions researchgate.net

Catalyst-Mediated Reactions for Triazole Synthesis

The formation of the 1,2,4-triazole core, a critical step in the synthesis of this compound, is frequently facilitated by catalysts that enhance reaction rates, yields, and regioselectivity. A variety of catalytic systems, ranging from metal-based complexes to metal-free organocatalysts, have been developed.

Copper catalysts are particularly prominent in the synthesis of 1,2,4-triazole derivatives. For instance, a facile and efficient one-pot process catalyzed by copper(II) acetate (B1210297) (Cu(OAc)₂) utilizes readily available nitriles and hydroxylamine (B1172632) hydrochloride as starting materials. isres.org This method proceeds without the need for an inert atmosphere, making it highly practical. isres.org Another approach involves a copper-catalyzed cascade addition-oxidative cyclization of nitriles with amidines, using a phenanthroline-functionalized MCM-41-supported copper(I) complex as a recyclable, heterogeneous catalyst and air as the oxidant. organic-chemistry.org Research by Zhou et al. has demonstrated a copper-enabled [3+2] annulation reaction combining nitriles, 2-diazoacetonitriles, and aryldiazonium salts for the regioselective synthesis of substituted 1,2,4-triazoles. isres.org

Beyond copper, other metals like silver and nickel have proven effective. Liu et al. reported a method where the regioselectivity of the [3+2] cycloaddition between aryl diazonium salts and isocyanides is catalyst-dependent. nih.gov Using a silver(I) catalyst selectively yields 1,3-disubstituted-1,2,4-triazoles, while a copper catalyst directs the reaction to form 1,5-disubstituted isomers. nih.gov Additionally, air-stable Nickel(0) complexes have been shown to catalyze the transformation of oxadiazoles (B1248032) into 1,2,4-triazoles in a single step. organic-chemistry.org

Metal-free catalysis offers an alternative, environmentally benign route. Iodine has been used as a catalyst in an oxidative C-H functionalization and double C-N bond formation cascade to produce 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines. organic-chemistry.org Furthermore, electrochemical methods have emerged that avoid the use of strong oxidants and transition-metal catalysts altogether, employing reactive iodide radicals or in situ-generated iodine and ammonia. isres.orgorganic-chemistry.org

Catalyst Systems in 1,2,4-Triazole Synthesis
Catalyst SystemReactantsKey FeaturesReference
Cu(OAc)₂Nitriles, Hydroxylamine hydrochlorideAffordable catalyst, no inert atmosphere required. isres.org
Phen-MCM-41-CuBrNitriles, AmidinesHeterogeneous, recyclable catalyst; uses air as oxidant. organic-chemistry.org
Ag(I) or Cu(I)Aryl diazonium salts, IsocyanidesCatalyst-dependent regioselectivity for 1,3- or 1,5-disubstitution. nih.gov
IodineHydrazones, Aliphatic aminesMetal-free oxidative cascade cyclization. organic-chemistry.org
Electrochemical (e.g., Iodide radical)Aryl hydrazines, Paraformaldehyde, NH₄OAc, AlcoholsAvoids transition metals and strong oxidants. isres.orgorganic-chemistry.org

Development of Regioselective and Efficient One-Pot Synthetic Protocols

The demand for streamlined, resource-efficient chemical processes has driven the development of one-pot syntheses for 1,2,4-triazoles. These protocols combine multiple reaction steps into a single operation, minimizing intermediate purification, solvent waste, and reaction time.

A notable one-pot, two-step process developed by Castanedo and colleagues provides a general method for producing 1,3,5-trisubstituted-1,2,4-triazoles with high yields and excellent regioselectivity. nih.govfrontiersin.org The reaction involves the initial coupling of carboxylic acids and primary amidines, facilitated by the peptide coupling reagent HATU, followed by cyclization with a monosubstituted hydrazine. isres.org This method demonstrates good tolerance for various functional groups. nih.govfrontiersin.org

Copper-catalyzed one-pot methods have also been established. Xia and coworkers developed a facile procedure to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation-cyclization, using oxygen as the oxidant. nih.govfrontiersin.org Another efficient one-pot, three-component synthesis employs primary amines and acyl hydrazides, which are condensed and then cyclized to form the 1,2,4-triazole core. researchgate.net

The choice of reactants and catalysts is crucial for controlling regioselectivity in these one-pot syntheses. As mentioned previously, the selective use of silver or copper catalysts in the reaction of aryl diazonium salts and isocyanides allows for the controlled, regioselective synthesis of either 1,3- or 1,5-disubstituted 1,2,4-triazoles in a single pot. nih.gov

Regioselective and One-Pot Syntheses of 1,2,4-Triazoles
ProtocolKey Reagents/CatalystsProduct TypeAdvantagesReference
Castanedo et al.Carboxylic acids, Amidines, Hydrazines, HATU, DIPEA1,3,5-Trisubstituted-1,2,4-triazolesHigh regioselectivity, good functional group tolerance. isres.orgnih.govfrontiersin.org
Xia et al.Amides, Nitriles, Copper catalyst, O₂3,5-Disubstituted-1,2,4-triazolesFacile, cascade reaction. nih.govfrontiersin.org
Liu et al.Aryl diazonium salts, Isocyanides, Ag(I) or Cu(I)1,3- or 1,5-Disubstituted-1,2,4-triazolesCatalyst-controlled regioselectivity. nih.gov
Three-component synthesisPrimary amines, Acyl hydrazides, DMFDMASubstituted 1,2,4-triazolesEfficient construction of the triazole core from simple precursors. researchgate.net

Investigation of Stereoselective Synthesis and Chiral Resolution Techniques

The hydroxymethyl group at the 3-position of this compound creates a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of such chiral molecules often resides in a single enantiomer, making the development of methods for obtaining enantiomerically pure compounds a critical area of research.

Enantioselective Synthesis Pathways for Triazole-Containing Alcohols

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral product. While specific pathways for this compound are not extensively documented in the provided context, general strategies for analogous triazole-containing alcohols involve the use of chiral catalysts or auxiliaries.

For related structures, gold catalysts have been employed in the intermolecular addition of propargyl alcohols to alkynes. rsc.org A triazole-gold catalyst (TA-Au) was shown to be highly efficient and chemoselective, achieving over 95% chirality transfer from a chiral propargyl alcohol to the resulting allene (B1206475) product. rsc.org This principle of using a chiral starting material in a highly stereoconservative or stereospecific reaction is a cornerstone of enantioselective synthesis. Another strategy involves the catalytic enantioselective alkylation of allylic alcohols, which can serve as precursors to more complex chiral alcohols. researchgate.net

Kinetic Resolution Strategies in Triazole Chemistry

Kinetic resolution is a powerful technique for separating a racemic mixture (a 50:50 mix of enantiomers) by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer unreacted and thus enriched.

The kinetic resolution of racemic secondary alcohols, a class to which this compound belongs, is well-established. Nonenzymatic methods using chiral organocatalysts have proven to be a viable alternative to traditional enzyme-based resolutions. nih.govnih.gov For example, amidine-based catalysts (ABCs) have demonstrated high efficacy in the enantioselective acylation of racemic benzylic, allylic, and propargylic secondary alcohols. nih.govnih.gov In this process, one enantiomer of the alcohol is selectively acylated (esterified) at a much faster rate, allowing for the separation of the resulting ester from the unreacted, enantiomerically enriched alcohol. nih.gov

A more advanced strategy is the dynamic kinetic resolution (DKR), which combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% of a single, desired enantiomer. The DKR of a tertiary alcohol has been successfully demonstrated by combining a lipase-catalyzed resolution with an oxovanadium-catalyzed racemization, a technique that could be conceptually applied to challenging secondary alcohols in triazole chemistry. rsc.org Furthermore, oxidative kinetic resolutions using chiral electrocatalysts, such as a TEMPO-BOX-ligated copper complex, have been developed for primary alcohols and amino alcohols, showcasing the potential of modern electrochemical methods in accessing enantioenriched molecules. chemrxiv.org

Stereoselective and Resolution Techniques for Chiral Alcohols
TechniqueMethodologyCatalyst/Reagent ExampleApplicabilityReference
Enantioselective SynthesisChirality transfer from a chiral starting material.Triazole-gold (TA-Au) catalystSynthesis of chiral allenes from chiral propargyl alcohols. rsc.org
Kinetic Resolution (KR)Enantioselective acylation of a racemic alcohol.Amidine-Based Catalysts (ABCs)Separation of racemic secondary benzylic and propargylic alcohols. nih.govnih.gov
Dynamic Kinetic Resolution (DKR)Combines kinetic resolution with in-situ racemization.Lipase and Oxovanadium catalystPotential for 100% theoretical yield of one enantiomer; demonstrated for a tertiary alcohol. rsc.org
Oxidative Kinetic ResolutionElectrocatalytic oxidation of one enantiomer.TEMPO-BOX-ligated copper complexResolution of racemic 1,4-diols and amino alcohols. chemrxiv.org

Theoretical and Computational Investigations of 1 Benzyl 1h 1,2,4 Triazol 3 Yl Methanol

Electronic Structure Analysis and Quantum Chemical Calculations utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of medium-sized organic molecules. For 1,2,4-triazole (B32235) systems, DFT methods such as B3LYP and M06-2X, paired with basis sets like 6-311++G(d,p), are commonly used to optimize molecular geometries and calculate electronic parameters. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to describing the chemical reactivity and electronic transitions of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. libretexts.org The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov

For 1,2,4-triazole derivatives, the HOMO is typically distributed over the electron-rich regions, often involving the triazole ring and its substituents, while the LUMO is centered on the electron-deficient parts of the molecule. In the case of (1-benzyl-1H-1,2,4-triazol-3-yl)methanol, the HOMO is expected to have significant contributions from the benzyl (B1604629) and triazole rings, whereas the LUMO would likely be distributed across the triazole ring system.

Computational studies on analogous 1,2,4-triazole structures provide insight into the expected FMO energy values. These values are crucial for calculating various chemical reactivity descriptors.

Table 1: Representative FMO Data for Analogous 1,2,4-Triazole Derivatives from DFT Studies Note: These values are for analogous compounds and not for this compound itself.

Compound Class DFT Method HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
Pyridine-1,2,4-triazole-5-thiones B3LYP/6-311++G(d,p) -6.23 to -6.61 -1.77 to -2.15 4.19 to 4.72 nih.gov
2-(3-hetaryl-1,2,4-triazol-5-yl)anilines M06-2X/6-311++G(d,p) -6.83 to -7.00 -1.25 to -1.47 5.36 to 5.75 researchgate.net
Bridged 1,2,4-triazole N-oxides B3LYP/6-311+G(d,p) - - 3.30 to 4.62 nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and attract nucleophiles.

For this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atoms of the triazole ring (specifically N2 and N4) and the oxygen atom of the hydroxymethyl group. researchgate.net These sites represent the primary centers for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms, particularly the one in the hydroxyl group and those on the aromatic ring, would exhibit positive electrostatic potential, making them susceptible to nucleophilic interactions. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. youtube.comyoutube.com This analysis allows for the quantification of electron density distribution (NBO charges) and the investigation of stabilizing intramolecular interactions.

Advanced Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of the molecule at its energy minimum, molecular modeling and dynamics simulations explore its behavior over time and in different environments.

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. This compound possesses several rotatable single bonds, primarily the N1-CH₂ (benzyl) bond and the C3-CH₂ (methanol) bond. Rotation around these bonds gives rise to different conformers with varying energies.

Theoretical studies on related substituted triazoles often employ Potential Energy Surface (PES) scans, where the energy of the molecule is calculated as a function of the dihedral angle of a specific bond. ekb.eg This process identifies the most stable conformers (energy minima) and the energy barriers to rotation (transition states). For the title compound, a key aspect would be the relative orientation of the benzyl group with respect to the triazole ring. Molecular dynamics simulations can further explore the conformational space by simulating the molecule's movements over time, providing insight into its flexibility and the accessibility of different conformational states under thermal energy. nih.gov

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to predict these effects. The Polarizable Continuum Model (PCM) and the related Solvation Model based on Density (SMD) are widely used implicit salvation models where the solvent is treated as a continuous medium with a defined dielectric constant. researchgate.netekb.eg

These models can be used to calculate how properties such as conformational stability, electronic energies (HOMO/LUMO), and dipole moments change when moving from the gas phase to a solvent like water or methanol (B129727). ekb.egnih.gov For a molecule like this compound, which has hydrogen bonding capabilities, explicit solvation models, where individual solvent molecules are included in the calculation, could also be employed in molecular dynamics simulations to study specific solute-solvent interactions in detail. nih.govmdpi.com Studies on analogous triazoles show that polar solvents generally stabilize the molecule, leading to changes in the relative energies of different tautomers and conformers. researchgate.net

Molecular Docking and Interaction Profiling Studies

No molecular docking or interaction profiling studies for this compound have been identified in the public domain. Such studies would typically involve the computational simulation of the binding of this molecule to a target protein receptor, providing insights into its potential biological activity. This would include data on binding affinity, orientation within the active site, and key interactions such as hydrogen bonds, and hydrophobic and electrostatic interactions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies and In Silico Screening

Derivation and Application of Molecular Descriptors for Structure-Property Correlations

No QSAR studies involving this compound were found. A QSAR analysis would require a dataset of structurally related compounds with measured biological activity, from which mathematical models are built to correlate molecular descriptors (e.g., electronic, steric, and lipophilic properties) with their activity.

Virtual Screening Techniques for Ligand-Target Interaction Prediction

There is no information available on the use of this compound in virtual screening campaigns. Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target.

Derivatization and Functionalization of 1 Benzyl 1h 1,2,4 Triazol 3 Yl Methanol

Chemical Transformations at the Hydroxymethyl Group

The primary alcohol functionality of (1-benzyl-1H-1,2,4-triazol-3-yl)methanol is a versatile handle for a variety of chemical transformations, including esterification, etherification, oxidation, and halogenation, which in turn opens up pathways for subsequent nucleophilic substitutions.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be readily converted to its corresponding esters through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. For instance, reaction with acetyl chloride in a suitable solvent like dichloromethane and a base such as triethylamine (B128534) would yield (1-benzyl-1H-1,2,4-triazol-3-yl)methyl acetate (B1210297). While specific examples for this exact molecule are not abundant in the literature, this is a standard and predictable organic transformation.

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org A study on the synthesis of alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamides demonstrated the successful synthesis of 1-(benzyloxymethyl)-1,2,4-triazole-3-carboxamide, a structurally related compound, highlighting the feasibility of ether formation at a similar position. mdpi.com

A chemoselective method for the etherification of benzyl (B1604629) alcohols using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol has also been reported. This method is particularly effective for benzyl alcohols with electron-donating groups and proceeds via a carbocation intermediate. organic-chemistry.org

Ether Derivative Alkylating Agent Base Solvent Yield (%)
(1-benzyl-1H-1,2,4-triazol-3-yl)methyl methyl etherMethyl iodideNaHTHFEstimated >80
(1-benzyl-1H-1,2,4-triazol-3-yl)methyl ethyl etherEthyl bromideNaHTHFEstimated >75
(1-benzyl-1H-1,2,4-triazol-3-yl)methyl benzyl etherBenzyl bromideNaHTHFEstimated >85
Data is estimated based on standard Williamson ether synthesis conditions and yields for similar substrates.

Oxidation Pathways to Carbonyl and Carboxylic Acid Analogues

The primary alcohol of this compound can be oxidized to either the corresponding aldehyde, 1-benzyl-1H-1,2,4-triazole-3-carbaldehyde, or the carboxylic acid, 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane are typically employed for the selective oxidation of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, for instance, potassium permanganate (B83412) (KMnO4) under basic conditions followed by acidic workup, or chromic acid (generated in situ from CrO3 and sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid. The synthesis of 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid has been reported via the alkaline hydrolysis (saponification) of its corresponding ethyl ester. This method involves refluxing the ethyl ester with 6 M NaOH in ethanol, followed by acidification, to precipitate the carboxylic acid in high yield (99%). nih.gov

Oxidation Product Oxidizing Agent Typical Yield (%)
1-benzyl-1H-1,2,4-triazole-3-carbaldehydePCC or DMPEstimated 70-90
1-benzyl-1H-1,2,4-triazole-3-carboxylic acidKMnO4 or CrO3Estimated 60-80
1-benzyl-1H-1,2,4-triazole-3-carboxylic acidSaponification of ethyl ester99 nih.gov
Estimated yields are based on typical outcomes for these transformations on similar substrates.

Halogenation and Subsequent Nucleophilic Substitution Reactions

Conversion of the hydroxymethyl group to a halomethyl group provides a reactive intermediate for a wide array of nucleophilic substitution reactions.

Halogenation: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used to convert primary alcohols to the corresponding chlorides and bromides. For example, the reaction of 3-hydroxymethyl-1-methyl-1H-1,2,4-triazole with thionyl chloride has been shown to produce 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. A similar reaction with this compound is expected to proceed efficiently.

Nucleophilic Substitution: The resulting 3-(halomethyl)-1-benzyl-1H-1,2,4-triazole is an excellent substrate for SN2 reactions. A variety of nucleophiles can be introduced at this position, leading to a diverse range of functionalized derivatives. For example, reaction with sodium azide (B81097) would yield 3-(azidomethyl)-1-benzyl-1H-1,2,4-triazole, while reaction with potassium cyanide would produce (1-benzyl-1H-1,2,4-triazol-3-yl)acetonitrile. beilstein-journals.orgnih.gov

Reactant Nucleophile Product Typical Solvent
3-(chloromethyl)-1-benzyl-1H-1,2,4-triazoleNaN33-(azidomethyl)-1-benzyl-1H-1,2,4-triazoleDMF
3-(chloromethyl)-1-benzyl-1H-1,2,4-triazoleKCN(1-benzyl-1H-1,2,4-triazol-3-yl)acetonitrileDMSO
3-(chloromethyl)-1-benzyl-1H-1,2,4-triazoleNaSCH31-benzyl-3-((methylthio)methyl)-1H-1,2,4-triazoleEthanol
3-(chloromethyl)-1-benzyl-1H-1,2,4-triazoleMorpholine4-((1-benzyl-1H-1,2,4-triazol-3-yl)methyl)morpholineAcetonitrile

Modifications of the Benzyl Moiety

The benzyl group attached to the nitrogen at the 1-position of the triazole ring also offers opportunities for functionalization, both on the aromatic ring and at the benzylic methylene (B1212753) bridge.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution: The benzene ring of the benzyl group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. The 1,2,4-triazol-3-ylmethyl substituent is expected to be a deactivating group and direct incoming electrophiles to the meta position due to the electron-withdrawing nature of the triazole ring. However, the reaction conditions must be carefully chosen to avoid side reactions with the triazole ring or the hydroxymethyl group. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the benzyl ring is generally not feasible unless the ring is activated by strong electron-withdrawing groups, which are not present in the parent molecule.

Functionalization of the Alkyl Side Chain

The benzylic methylene group (the CH2 group between the phenyl ring and the triazole) is activated towards radical reactions due to the resonance stabilization of the resulting benzylic radical.

Benzylic Bromination: A common method for the functionalization of the benzylic position is radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, and light or heat. chemistrysteps.comyoutube.comyoutube.comchadsprep.commychemblog.com This reaction would be expected to yield 1-((bromophenyl)methyl)-1H-1,2,4-triazol-3-yl)methanol, which can then undergo further nucleophilic substitution reactions.

Reaction Type Reagents Expected Major Product(s)
NitrationHNO3, H2SO4(1-(3-nitrobenzyl)-1H-1,2,4-triazol-3-yl)methanol
Bromination (Aromatic)Br2, FeBr3(1-(3-bromobenzyl)-1H-1,2,4-triazol-3-yl)methanol
Benzylic BrominationNBS, AIBN, CCl4, heat1-((bromophenyl)methyl)-1H-1,2,4-triazol-3-yl)methanol

Transformations Involving the 1,2,4-Triazole (B32235) Heterocyclic Ring System

The 1,2,4-triazole ring is a robust aromatic system, a feature attributed to the delocalization of its 6π electrons. chemicalbook.com This stability means the ring is generally resistant to cleavage. nih.gov Consequently, functionalization of the this compound core predominantly occurs through reactions involving the nitrogen atoms of the triazole ring or by building upon its existing substituents, rather than through modification of the ring structure itself.

Regioselective N-Alkylation and Acylation Reactions

The 1,2,4-triazole nucleus possesses two potentially nucleophilic nitrogen atoms (N2 and N4) available for electrophilic attack, making regioselectivity a key consideration in functionalization reactions. In the case of the parent 1H-1,2,4-triazole, alkylation can lead to a mixture of 1- and 4-alkylated isomers. chemicalbook.com The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent. For instance, using sodium ethoxide in ethanol as a base tends to favor regioselective alkylation at the N1 position. chemicalbook.com Conversely, employing aqueous sodium hydroxide with methyl sulfate can result in a mixture of 1-methyl and 4-methyl derivatives. chemicalbook.com For the subject compound, which is already substituted at the N1 position with a benzyl group, further alkylation would be directed to the N4 position.

In acylation reactions, the 1,2,4-triazole anion demonstrates notable catalytic activity. Deprotonated 1,2,4-triazole can function as an efficient acyl transfer catalyst, suitable for processes like the aminolysis and transesterification of esters. This catalytic behavior highlights the utility of the triazole moiety in facilitating the formation of new amide and ester linkages under specific reaction conditions.

Table 1: Regioselectivity in N-Alkylation of 1H-1,2,4-Triazole
Base/Solvent SystemAlkylating AgentPrimary ProductReference
Sodium Ethoxide / EthanolAlkyl HalideN1-substituted chemicalbook.com
Aqueous NaOHMethyl SulfateMixture of N1 and N4 substituted chemicalbook.com
DBU / THFAlkyl HalideN1-substituted (High Yield)

Exploration of Ring-Opening and Rearrangement Processes

The 1,2,4-triazole ring is characterized by significant aromatic stability, making it a robust heterocyclic system that is generally resistant to ring-opening or rearrangement reactions under common synthetic conditions. nih.gov A review of the literature indicates that research efforts are predominantly focused on the synthesis of the 1,2,4-triazole scaffold itself or its functionalization, rather than its degradation. acs.orgrsc.orgorganic-chemistry.org While rearrangement reactions are known for the synthesis of 1,2,4-triazoles from other heterocyclic precursors, such as the rearrangement of 4-arylazo-2-phenyloxazolin-5-ones, these processes construct the triazole ring rather than altering an existing one. acs.org The inherent stability of the 1,2,4-triazole core in this compound makes it a reliable and persistent scaffold in medicinal chemistry applications.

Synthesis of Hybrid Molecules and Molecular Conjugates

Molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a prominent strategy in drug design aimed at creating new therapeutic agents with potentially enhanced activity or novel mechanisms of action. nih.gov The this compound scaffold is an excellent platform for developing such hybrid molecules.

The synthesis of these conjugates often involves functionalizing the triazole core or its substituents to enable coupling with other bioactive moieties. For example, derivatives of 1,2,4-triazole have been successfully conjugated with various other heterocyclic systems to produce novel hybrid structures.

Key examples of 1,2,4-triazole based hybrids include:

Indolyl-1,2,4-triazole Hybrids : These molecules combine the indole nucleus with the 1,2,4-triazole ring, often through alkylation of a triazole-thione precursor. nih.gov

Quinolone-1,2,4-triazole Conjugates : A number of hybrid compounds incorporating (fluoro)quinolone antibiotics with the 1,2,4-triazole ring have been synthesized and investigated for their potent antimicrobial effects. mdpi.com

1,2,4-Triazole-N-arylamide Hybrids : These conjugates are formed by linking N-arylamide moieties to the C3 position of the triazole ring, a strategy explored for developing inhibitors of specific biological pathways. researchgate.net

Triazolo-Thiadiazole Systems : Fusion of the 1,2,4-triazole ring with other heterocycles like thiadiazoles has been explored to generate compounds with unique pharmacological profiles. nih.gov

The synthetic approaches to these hybrids typically involve multi-step sequences that build upon a pre-formed, functionalized 1,2,4-triazole core, demonstrating the versatility of this scaffold in constructing complex molecular architectures.

Table 2: Examples of Hybrid Molecules Incorporating the 1,2,4-Triazole Scaffold
Hybrid ClassConjugated MoietyPotential Application AreaReference
Indolyl-triazoleIndoleAnticancer nih.gov
Quinolone-triazole(Fluoro)quinoloneAntibacterial mdpi.com
Triazole-N-arylamideN-arylamideAnticancer (STAT3 Inhibition) researchgate.net
Triazolo-thiadiazoleThiadiazoleAntimicrobial nih.gov

Mechanistic Investigations of Chemical Reactivity and Interactions

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of (1-benzyl-1H-1,2,4-triazol-3-yl)methanol involves key chemical transformations where understanding the reaction mechanisms is essential for controlling the outcome and optimizing the synthesis.

While specific transition state analyses for the direct synthesis of this compound are not extensively documented, the mechanisms of related catalyzed reactions provide significant insights. The formation of the 1,2,4-triazole (B32235) ring is a critical step, often achieved through methods like the Pellizzari reaction or from hydrazides. organic-chemistry.orgijsr.net Catalysts, typically acids or bases, are crucial for activating the reactants and stabilizing the transition states during the cyclization process. frontiersin.orgisres.org

In acid-catalyzed cyclizations, for example, protonation of a reactant carbonyl group enhances its electrophilicity, facilitating nucleophilic attack and subsequent cyclization and dehydration steps. The energy barriers of the transition states in this sequence dictate the reaction rate. Similarly, in the N-benzylation step, which typically follows an SN2 mechanism, the triazole nitrogen attacks the benzyl (B1604629) halide. The transition state involves the simultaneous formation of the N-C bond and cleavage of the C-halogen bond.

A significant challenge in the synthesis of this compound is controlling regioselectivity during the N-benzylation of the 1,2,4-triazole ring. slideshare.netthieme-connect.com The triazole ring has multiple nitrogen atoms that can be alkylated, leading to different isomers.

Research has shown that the regioselectivity of N-alkylation of 1,2,4-triazoles is highly dependent on factors such as the alkylating agent, solvent, and base used. uzhnu.edu.uanih.gov Generally, alkylation of 3-substituted-1H-1,2,4-triazoles tends to favor substitution at the N1 position over the N2 and N4 positions, a preference influenced by a combination of electronic and steric factors. nih.govnih.gov In some cases, N2 alkylated isomers are preferentially formed. nih.govnih.gov The use of specific catalysts and reaction conditions can be tailored to favor the desired isomer. frontiersin.org For instance, copper-catalyzed reactions can selectively produce 1,5-disubstituted 1,2,4-triazoles, while silver catalysts can yield the 1,3-disubstituted isomers. organic-chemistry.org

Stereoselectivity is not a primary concern in the synthesis of this compound itself, as the parent molecule is achiral. However, if chiral centers are introduced into the benzyl or C3-substituent, then control of stereochemistry would become a critical aspect of the synthesis.

Mechanistic Aspects of Molecular Recognition and Interactions

The molecular structure of this compound, with its aromatic rings, hydroxyl group, and nitrogen-rich triazole core, dictates its ability to interact with other molecules and surfaces through various non-covalent interactions.

Triazole derivatives are well-known for their ability to adsorb onto metal surfaces, a property widely exploited in corrosion inhibition. mdpi.comresearchgate.netnih.gov The adsorption of this compound onto a metal surface is believed to occur through several mechanisms. mdpi.comresearchgate.net The primary mechanism is often chemisorption, involving the formation of coordinate bonds between the lone pair electrons of the triazole's nitrogen atoms and the vacant d-orbitals of the metal. mdpi.comrsc.org Physisorption, which involves electrostatic interactions between the charged molecule and the metal surface, can also occur. researchgate.net

Table 1: Adsorption Characteristics of Triazole Derivatives on Metal Surfaces

Interaction TypeDescriptionKey Molecular Features
Chemisorption Formation of coordinate bonds between triazole nitrogens and metal atoms. mdpi.comresearchgate.netLone pair electrons on nitrogen atoms.
Physisorption Electrostatic interactions between the charged molecule and the metal surface. researchgate.netOverall molecular charge and polarity.
π-π Stacking Interaction between the aromatic rings (benzyl and triazole) and the metal surface. mdpi.comAromatic rings.
Hydrogen Bonding Interaction of the hydroxyl group with surface oxides or other adsorbates.Hydroxyl (-OH) group.

This table summarizes the general adsorption mechanisms of triazole derivatives.

The interaction of this compound with biological macromolecules, such as proteins, is of great interest in medicinal chemistry. acs.orgfrontiersin.org Computational methods like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze these binding interactions. tandfonline.comnih.govmdpi.com These studies help in understanding how the molecule fits into the binding site of a protein and the nature of the forces involved. nih.gov

Experimental techniques such as X-ray crystallography and NMR spectroscopy provide detailed structural information on ligand-protein complexes, while methods like isothermal titration calorimetry (ITC) can measure the thermodynamics of binding. tandfonline.comnih.govnih.gov For triazole derivatives, binding is often driven by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. acs.orgrsc.org The hydroxyl group of this compound can act as a hydrogen bond donor, and the triazole nitrogens can act as acceptors. The benzyl and triazole rings can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the protein's binding pocket. acs.org

Table 2: Potential Molecular Interactions of this compound in a Protein Binding Site

Interaction TypeLigand Functional GroupPotential Interacting Amino Acid Residues
Hydrogen Bond (Donor) Hydroxyl (-OH)Aspartate, Glutamate, Serine
Hydrogen Bond (Acceptor) Triazole NitrogensArginine, Lysine, Histidine acs.org
π-π Stacking Benzyl Ring, Triazole RingPhenylalanine, Tyrosine, Tryptophan
Hydrophobic Interaction Benzyl RingLeucine, Isoleucine, Valine

This table illustrates the potential binding interactions based on the functional groups present in the molecule.

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C)

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer a fundamental assessment of the compound's structure.

The ¹H NMR spectrum of (1-benzyl-1H-1,2,4-triazol-3-yl)methanol would exhibit distinct signals corresponding to each unique proton environment. The integration of these signals provides the ratio of protons in each environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons. For instance, the benzylic protons (CH₂) are expected to appear as a singlet, as they have no adjacent protons. The aromatic protons of the benzyl (B1604629) group will typically appear as a multiplet in the downfield region of the spectrum. The single proton on the triazole ring will also present as a singlet. The methylene (B1212753) protons of the methanol (B129727) group will likely appear as a singlet, and the hydroxyl proton will also be a singlet, though its chemical shift can be variable and it may be broadened by exchange. researchgate.netrsc.orgresearchgate.net

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For this compound, distinct signals would be expected for the carbons of the benzyl group, the triazole ring, and the methanol substituent. rsc.orgrsc.orgspectrabase.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Ar-H (benzyl)7.20-7.40Multiplet
CH (triazole)~8.0Singlet
CH₂ (benzyl)~5.4Singlet
CH₂ (methanol)~4.7Singlet
OH (methanol)VariableSinglet (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C (triazole, C3)~160
C (triazole, C5)~145
C (benzyl, quaternary)~135
C (benzyl, aromatic CH)128-129
CH₂ (benzyl)~52
CH₂ (methanol)~56

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC)

While 1D NMR provides foundational data, 2D NMR techniques are invaluable for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would primarily show correlations among the aromatic protons of the benzyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is a powerful tool for assigning the ¹³C signals based on their attached, and usually more easily assigned, protons. For the target molecule, HSQC would show cross-peaks connecting the signals of the benzylic CH₂ protons to the corresponding carbon signal, the triazole CH proton to its carbon, and the methanol CH₂ protons to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting molecular fragments. For instance, an HMBC spectrum would show a correlation between the benzylic protons and the quaternary carbon of the phenyl group, as well as the C5 carbon of the triazole ring. It would also show a correlation between the triazole CH proton and the C3 carbon, and the methanol CH₂ protons with the C3 carbon of the triazole ring, confirming the point of attachment. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C=C bonds. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the triazole and benzyl rings, respectively, are expected in the 1400-1600 cm⁻¹ region. researchgate.netnih.govresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200-3600 (broad)
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=N (triazole)Stretching~1500-1600
C=C (aromatic)Stretching~1450-1600
C-O (alcohol)Stretching1000-1260

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and, consequently, the molecular formula of the compound. For this compound (C₁₀H₁₁N₃O), the calculated monoisotopic mass is 189.09021 Da. uni.lu An HRMS analysis should yield a measured m/z value that is within a very small tolerance (typically < 5 ppm) of this calculated value, thus confirming the molecular formula. rsc.org

Table 4: HRMS Data for this compound

Molecular FormulaCalculated Monoisotopic Mass (Da)AdductPredicted m/z
C₁₀H₁₁N₃O189.09021[M+H]⁺190.09749
[M+Na]⁺212.07943

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical percentages calculated from the proposed molecular formula. For this compound (C₁₀H₁₁N₃O), the theoretical elemental composition is C, 63.48%; H, 5.86%; and N, 22.21%. Experimental values that are in close agreement with these theoretical percentages provide strong evidence for the compound's purity and confirm its elemental composition. rsc.org

Table 5: Elemental Analysis Data for C₁₀H₁₁N₃O

ElementTheoretical Percentage
Carbon (C)63.48%
Hydrogen (H)5.86%
Nitrogen (N)22.21%
Oxygen (O)8.45%

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